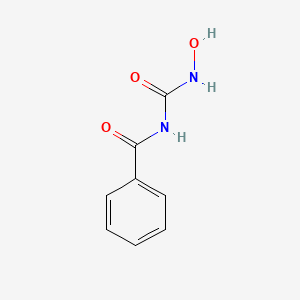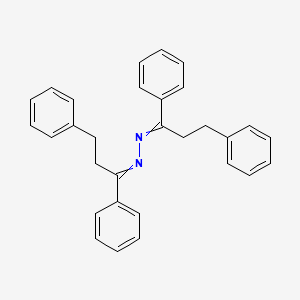
Bis(1,3-diphenylpropylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3-diphenylpropylidene)hydrazine is an organic compound with the molecular formula C30H28N2 It is characterized by the presence of two 1,3-diphenylpropylidene groups attached to a central hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,3-diphenylpropylidene)hydrazine typically involves the condensation of 1,3-diphenylpropylidene with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1,3-diphenylpropylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(1,3-diphenylpropylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Bis(1,3-diphenylpropylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N,N’-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine: This compound shares a similar hydrazine core but with different substituents, leading to varied biological activities.
Pyrazole Derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.
Uniqueness: Bis(1,3-diphenylpropylidene)hydrazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
21837-74-1 |
|---|---|
Molekularformel |
C30H28N2 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
N-(1,3-diphenylpropylideneamino)-1,3-diphenylpropan-1-imine |
InChI |
InChI=1S/C30H28N2/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27)31-32-30(28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 |
InChI-Schlüssel |
AROHHHHPQBMXPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=NN=C(CCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



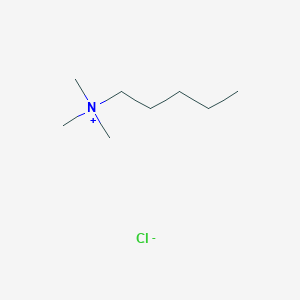


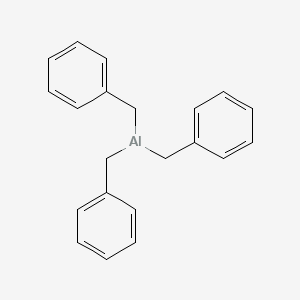
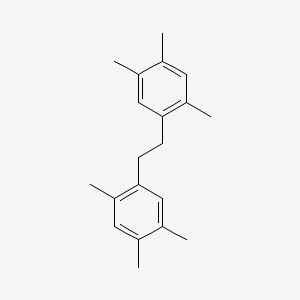
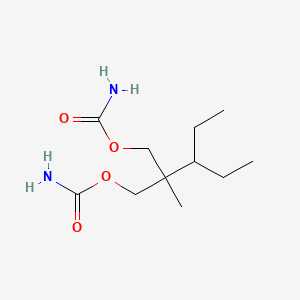
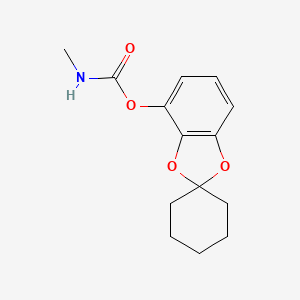
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
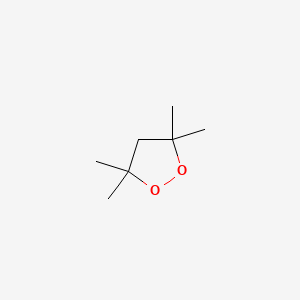
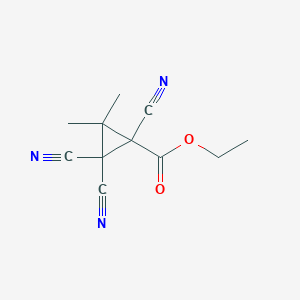
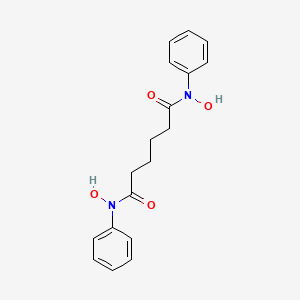
![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
